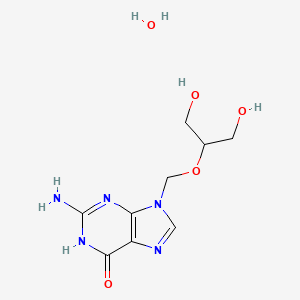

Ganciclovir (hydrate)

Description

Historical Context of Ganciclovir (B1264) Development as an Antiviral Nucleoside Analog

The development of Ganciclovir is a key milestone in the history of antiviral drug discovery. scholarsresearchlibrary.comelsevier.es Synthesized in the late 1970s, its creation was inspired by the clinical success of Acyclovir (B1169), another nucleoside analog. scholarsresearchlibrary.comnih.gov Researchers aimed to design a compound with superior efficacy against members of the herpesvirus family, particularly Cytomegalovirus (CMV). scholarsresearchlibrary.com

Ganciclovir was designed as an acyclic guanosine (B1672433) mimic, but unlike Acyclovir, it retains a 3'-hydroxyl group in its acyclic side chain, a structural feature crucial to its mechanism of action. nih.gov This strategic design resulted in a compound with potent in vitro activity against CMV. scholarsresearchlibrary.com The promising results from preclinical studies propelled Ganciclovir through further development and clinical evaluation. scholarsresearchlibrary.com It was subsequently patented in 1980 and received approval for medical use in 1988. wikipedia.org The development of Ganciclovir was particularly impactful during the rise of the AIDS epidemic, as it was the first compound to show clear efficacy against CMV-related complications, such as retinitis, in immunocompromised patients. nih.gov

Scope and Significance of Ganciclovir Research in Antiviral Science

Ganciclovir's primary significance lies in its potent and selective inhibition of herpesvirus replication. wikipedia.orgnih.gov It was the first antiviral agent approved for the treatment of CMV infections. mdpi.com Its research and application have been particularly crucial for immunocompromised individuals, including organ transplant recipients and patients with Acquired Immunodeficiency Syndrome (AIDS). scholarsresearchlibrary.comnih.gov The scope of Ganciclovir's antiviral activity extends to several members of the Herpesviridae family.

Table 1: In Vitro Antiviral Spectrum of Ganciclovir

| Virus Family | Sensitive Human Viruses |

| Herpesviridae | Cytomegalovirus (CMV) drugbank.com |

| Herpes Simplex Virus-1 (HSV-1) drugbank.com | |

| Herpes Simplex Virus-2 (HSV-2) drugbank.com | |

| Varicella-Zoster Virus (VZV) drugbank.com | |

| Epstein-Barr Virus (EBV) drugbank.com | |

| Human Herpesvirus 6 (HHV-6) wikipedia.org |

The significance of Ganciclovir in antiviral science is also rooted in its selective mechanism of action. nih.gov Ganciclovir is a prodrug that requires phosphorylation to become active. drugbank.comnih.gov In CMV-infected cells, the initial phosphorylation to Ganciclovir monophosphate is efficiently catalyzed by a virus-encoded protein kinase, UL97. mdpi.comresearchgate.net Host cellular enzymes then further convert the monophosphate to diphosphate (B83284) and subsequently to the active Ganciclovir triphosphate. nih.govmdpi.com

This active triphosphate form acts as a competitive inhibitor of the viral DNA polymerase. nih.govresearchgate.net It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain. scholarsresearchlibrary.com The incorporation of Ganciclovir triphosphate results in the termination of viral DNA replication. scholarsresearchlibrary.com The selectivity of Ganciclovir is enhanced because the active triphosphate form accumulates to significantly higher concentrations in virus-infected cells compared to uninfected cells, and it inhibits viral DNA polymerases more effectively than host cellular DNA polymerases. nih.govmdpi.com

Table 2: Key Enzymes in Ganciclovir's Mechanism of Action

| Enzyme | Origin | Role |

| Viral Protein Kinase (e.g., UL97 in CMV) | Virus-encoded | Catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate. researchgate.net |

| Guanylate Kinase | Host Cellular | Converts Ganciclovir monophosphate to diphosphate. wikipedia.orgnih.gov |

| Phosphoglycerate Kinase & other cellular kinases | Host Cellular | Converts Ganciclovir diphosphate to the active Ganciclovir triphosphate. wikipedia.orgnih.gov |

| Viral DNA Polymerase (e.g., UL54 in CMV) | Virus-encoded | Target of active Ganciclovir triphosphate, leading to inhibition of viral DNA synthesis. researchgate.net |

Continuing research into Ganciclovir focuses on various aspects, including its different crystalline forms (polymorphs), such as the hydrate (B1144303) forms, to understand their physical properties and stability. acs.orgresearchgate.net Furthermore, ongoing studies explore its utility in novel drug delivery systems to enhance its therapeutic efficacy. biointerfaceresearch.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H15N5O5 |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one;hydrate |

InChI |

InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2 |

InChI Key |

KLXHZXWXXKSKRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Antiviral Action of Ganciclovir

Ganciclovir (B1264) as a Deoxyguanosine Analog

Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine, a natural building block of DNA. patsnap.comdrugbank.com Its structural similarity to deoxyguanosine allows it to be recognized by viral and cellular enzymes involved in DNA synthesis. prospecbio.com This molecular mimicry is the foundation of its antiviral activity, as it can be mistakenly incorporated into viral DNA, leading to the disruption of the replication process. drugbank.com Ganciclovir is considered a prodrug, meaning it must be metabolically activated within the host cell to exert its therapeutic effect. drugbank.cominvivogen.com

Intracellular Phosphorylation Pathways for Ganciclovir Activation

The activation of ganciclovir is a stepwise process involving phosphorylation, the addition of phosphate (B84403) groups, to form ganciclovir triphosphate. This conversion is initiated by a viral kinase and completed by host cellular kinases. scholarsresearchlibrary.comresearchgate.net

Viral Kinase-Mediated Monophosphorylation (e.g., Cytomegalovirus UL97, Herpes Simplex Virus/Varicella Zoster Virus Thymidine (B127349) Kinase)

The initial and rate-limiting step in ganciclovir's activation is its conversion to ganciclovir monophosphate. aacrjournals.org This crucial phosphorylation is catalyzed by a virus-encoded kinase, which provides a high degree of selectivity for virus-infected cells. patsnap.comdrugbank.com

In cells infected with human cytomegalovirus (HCMV), the UL97 protein kinase is responsible for this initial phosphorylation. asm.orgmdpi.comnih.gov The UL97 kinase phosphorylates ganciclovir, a critical step for its antiviral activity. upmc.edu Mutations in the UL97 gene can lead to ganciclovir resistance by impairing this phosphorylation process. nih.govoup.combrieflands.com

For herpes simplex virus (HSV) and varicella-zoster virus (VZV), the viral thymidine kinase (TK) carries out the monophosphorylation of ganciclovir. drugbank.comnih.govnih.gov The substrate specificity of these viral kinases for ganciclovir is significantly higher than that of their host cell counterparts, leading to a concentration of the activated drug in infected cells. aacrjournals.orgzirganpro.com However, the efficiency of phosphorylation can vary between different viral thymidine kinases, which may influence the drug's potency against different viruses. nih.govresearchgate.net While VZV thymidine kinase can phosphorylate ganciclovir, some studies suggest it may not be as efficient as with other antiviral agents. nih.govasm.orgkuleuven.be

Host Cellular Kinase-Mediated Di- and Triphosphorylation

Following the initial monophosphorylation by the viral kinase, host cellular enzymes catalyze the subsequent phosphorylation steps. invivogen.comwikipedia.org Cellular guanylate kinase converts ganciclovir monophosphate to ganciclovir diphosphate (B83284). drugbank.compharmgkb.orgnih.gov Subsequently, other cellular kinases, such as phosphoglycerate kinase, further phosphorylate the diphosphate to the active triphosphate form, ganciclovir triphosphate. wikipedia.orgpharmgkb.orgnih.gov The accumulation of ganciclovir triphosphate is significantly higher in CMV-infected cells compared to uninfected cells, enhancing the drug's selective toxicity. wikipedia.orgfresenius-kabi.com

Mechanism of Action of Ganciclovir Triphosphate

Once formed, ganciclovir triphosphate acts as a potent inhibitor of viral DNA synthesis through two primary mechanisms. scholarsresearchlibrary.comzirganpro.com

Competitive Inhibition of Viral DNA Polymerases

Ganciclovir triphosphate structurally resembles deoxyguanosine triphosphate (dGTP), one of the four essential building blocks for DNA synthesis. patsnap.comprospecbio.com This allows it to act as a competitive inhibitor of viral DNA polymerase. scholarsresearchlibrary.comzirganpro.comresearchgate.net It competes with the natural dGTP for the active site of the viral DNA polymerase. prospecbio.comscholarsresearchlibrary.com Viral DNA polymerases have a higher affinity for ganciclovir triphosphate than cellular DNA polymerases, contributing to the drug's selective antiviral effect. patsnap.comnih.gov

Incorporation into Viral DNA and Subsequent Chain Elongation Interference or Termination

In addition to competitive inhibition, ganciclovir triphosphate can be incorporated into the growing viral DNA chain in place of dGTP. patsnap.comdrugbank.cominvivogen.com Although ganciclovir possesses a 3'-hydroxyl group, its incorporation into the DNA strand leads to the slowing and eventual cessation of DNA chain elongation. patsnap.comnih.gov This interference with DNA synthesis effectively halts viral replication. patsnap.com Studies have shown that while the wild-type viral polymerase can excise the incorporated ganciclovir, certain resistant mutants with reduced exonuclease activity cannot, highlighting the importance of this chain termination in the drug's efficacy. nih.govcapes.gov.brpnas.org

Table 1: Key Enzymes in Ganciclovir Activation

| Enzyme | Function | Origin | Virus Specificity |

|---|---|---|---|

| UL97 Protein Kinase | Monophosphorylation of ganciclovir | Viral | Human Cytomegalovirus (HCMV) |

| Thymidine Kinase (TK) | Monophosphorylation of ganciclovir | Viral | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) |

| Guanylate Kinase | Diphosphorylation of ganciclovir monophosphate | Host Cellular | N/A |

| Phosphoglycerate Kinase & other cellular kinases | Triphosphorylation of ganciclovir diphosphate | Host Cellular | N/A |

Table 2: Mechanisms of Ganciclovir Triphosphate Action

| Mechanism | Description |

|---|---|

| Competitive Inhibition | Ganciclovir triphosphate competes with the natural substrate, dGTP, for the active site of the viral DNA polymerase. |

| DNA Chain Termination/Interference | Incorporation of ganciclovir triphosphate into the growing viral DNA strand slows and ultimately stops further elongation. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ganciclovir (hydrate) |

| Ganciclovir monophosphate |

| Ganciclovir diphosphate |

| Ganciclovir triphosphate |

| Deoxyguanosine |

| Deoxyguanosine triphosphate (dGTP) |

| Acyclovir (B1169) |

Selective Activity in Virally Infected Cells

The cornerstone of ganciclovir's antiviral strategy is its selective activity, which manifests in two key ways: the preferential accumulation and phosphorylation of the drug in infected cells and the differential inhibition of viral versus cellular DNA polymerases by its active form. nih.govoup.com

Preferential Accumulation and Phosphorylation in Infected Cells

Ganciclovir is administered as a prodrug and must be converted to its active triphosphate form to exert its antiviral effect. drugbank.com This multi-step phosphorylation process is the primary reason for its selective accumulation in infected cells.

The initial and rate-limiting step in the activation of ganciclovir is its conversion to ganciclovir monophosphate. In HCMV-infected cells, this phosphorylation is efficiently catalyzed by a virus-encoded protein kinase, the product of the UL97 gene. mdpi.comnih.govpnas.org This viral enzyme has a much higher affinity for ganciclovir than the corresponding cellular enzymes, such as deoxyguanosine kinase, in uninfected cells. oup.com Consequently, ganciclovir is phosphorylated to a much greater extent in infected cells.

Once the monophosphate is formed, cellular enzymes, including guanylate kinase and phosphoglycerate kinase, further phosphorylate it to ganciclovir diphosphate and then to the active ganciclovir triphosphate (GCV-TP). nih.govoup.commdpi.com This entire phosphorylation cascade results in significantly higher concentrations of GCV-TP in HCMV-infected cells, with studies indicating levels that are 10-fold greater than in uninfected cells. mdpi.combu.edu This preferential accumulation is a critical factor in the selective antiviral activity of ganciclovir. nih.govoup.com

The slow catabolism of GCV-TP within the cell further contributes to its sustained antiviral effect, with a significant percentage of the triphosphate form remaining in the cells for extended periods. bu.edu

Table 1: Comparative Phosphorylation of Ganciclovir

| Cell Type | Key Phosphorylating Enzyme | Resulting Ganciclovir Triphosphate (GCV-TP) Concentration |

|---|---|---|

| HCMV-Infected Cells | Viral Protein Kinase (UL97) | High (Significantly greater than in uninfected cells) |

Differential Inhibition of Viral Versus Cellular DNA Polymerases

The second layer of ganciclovir's selectivity lies in the action of its active form, GCV-TP. GCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). mdpi.comoup.com The viral DNA polymerase has a significantly higher affinity for GCV-TP than the host cell's DNA polymerases (e.g., DNA polymerase alpha). drugbank.combu.edu

This differential inhibition means that much lower concentrations of GCV-TP are required to inhibit the viral enzyme compared to the cellular enzymes. nih.gov Research has shown that GCV-TP inhibits viral DNA polymerase more effectively than cellular polymerase. drugbank.com

Furthermore, GCV-TP can be incorporated into the growing viral DNA chain. drugbank.comoup.com Because ganciclovir lacks a true 3'-hydroxyl group, its incorporation into the DNA strand leads to the cessation of DNA chain elongation, effectively terminating viral DNA replication. drugbank.commdpi.com While it can also be incorporated into cellular DNA, the significantly lower affinity of cellular DNA polymerases for GCV-TP and the lower intracellular concentrations of the active drug in uninfected cells minimize this effect. bu.edunih.gov

Table 2: Comparative Inhibition of DNA Polymerases by Ganciclovir Triphosphate (GCV-TP)

| DNA Polymerase | Affinity for GCV-TP | Consequence of Inhibition |

|---|---|---|

| Viral DNA Polymerase | High | Potent inhibition of viral DNA synthesis |

Antiviral Spectrum and Target Pathogens in Ganciclovir Research

Activity Against Human Herpesviruses

Ganciclovir (B1264) is recognized as a potent inhibitor of human herpesviruses. nih.govoup.comwikipedia.org Its broad spectrum of activity encompasses all human herpesviruses, including Cytomegalovirus (CMV), Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), Human Herpesvirus 6 (HHV-6), Human Herpesvirus 7 (HHV-7), and Human Herpesvirus 8 (HHV-8). drugbank.comjscimedcentral.comdovepress.comnih.govmdpi.commedchemexpress.commedchemexpress.com

The primary mechanism of action involves the inhibition of viral DNA replication. drugbank.comnih.govoup.comwikipedia.org This process is initiated by the phosphorylation of ganciclovir into its monophosphate form. In HSV and VZV, this is accomplished by the virus-encoded thymidine (B127349) kinase (TK). drugbank.commdpi.com In CMV-infected cells, which lack a homologous TK, a specific viral phosphotransferase, the UL97 protein kinase, performs this initial phosphorylation. jscimedcentral.commdpi.comnih.govresearchgate.net Subsequently, cellular enzymes catalyze the formation of ganciclovir diphosphate (B83284) and then ganciclovir triphosphate. jscimedcentral.commdpi.comnih.govoup.comwikipedia.org This active triphosphate form acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the viral DNA, leading to the termination of DNA chain elongation. mdpi.comdovepress.comnih.gov

Specificity for Cytomegalovirus (CMV) Replication Inhibition

Ganciclovir exhibits its greatest activity against Cytomegalovirus (CMV). nih.govnih.gov In vitro studies have shown that ganciclovir's efficacy against CMV is 8 to 20 times greater than that of acyclovir (B1169). mdpi.com This specificity is largely due to the action of the CMV-encoded UL97 phosphotransferase, which efficiently phosphorylates ganciclovir to its active form. mdpi.comnih.govresearchgate.net This initial phosphorylation is a critical step for its antiviral activity. asm.org

The active metabolite, ganciclovir triphosphate, accumulates to concentrations 10-fold greater in CMV-infected cells compared to uninfected cells, amplifying its selective activity. mdpi.comoup.com This high concentration allows it to competitively inhibit the viral DNA polymerase (encoded by the UL54 gene) and be incorporated into the viral DNA, which slows and ultimately halts DNA chain elongation. mdpi.comnih.govresearchgate.netoup.com Mutations in the UL97 gene are the most common cause of ganciclovir resistance in CMV isolates, as these changes can impair the initial, necessary phosphorylation of the drug. nih.govasm.orgoup.comnih.govresearchgate.netnih.govbrieflands.com

Activity Against Herpes Simplex Virus (HSV)

Ganciclovir is also a potent inhibitor of Herpes Simplex Virus (HSV) types 1 and 2. nih.govoup.comdovepress.comnih.govresearchgate.netoup.com Its activity against HSV is comparable to that of acyclovir. nih.govmdpi.com The mechanism of action in HSV-infected cells is similar to that of acyclovir, where the viral thymidine kinase (TK) is responsible for the initial phosphorylation of ganciclovir to ganciclovir monophosphate. drugbank.commdpi.com Cellular enzymes then convert it to the active triphosphate form. mdpi.com

The active ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into the growing viral DNA strand by the HSV DNA polymerase, leading to the termination of DNA elongation. dovepress.com Because ganciclovir is not a substrate for human thymidine kinase in uninfected cells, the active metabolite does not accumulate, limiting cellular toxicity. dovepress.com Research has shown that a fatty acid derivative of ganciclovir, elaidic acid ganciclovir, exhibits 5- to 30-fold lower IC50 values against HSV-1 and HSV-2 strains compared to ganciclovir itself. nih.gov

Table 1: In Vitro Activity of Ganciclovir against Herpes Simplex Virus Type 1 (HSV-1) This table is interactive. You can sort and filter the data.

| Strain | IC50 (μM) |

|---|---|

| Acyclovir-Susceptible Strains (Range) | 0.40 - 1.59 |

| Acyclovir-Resistant Strain | 93.00 |

Data sourced from a study on the synergism of trifluorothymidine and ganciclovir. arvojournals.org

Activity Against Varicella Zoster Virus (VZV)

Ganciclovir demonstrates strong antiviral activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. oup.comnih.govtandfonline.com Its potency against VZV is considered to be nearly equivalent to that of acyclovir. nih.govepain.orgnih.gov Similar to its action against HSV, the activation of ganciclovir in VZV-infected cells is initiated by a virally encoded thymidine kinase. nih.govpharmgkb.org Following phosphorylation to its triphosphate form, it inhibits VZV DNA polymerase. pharmgkb.org

Despite its proven in vitro efficacy, instances of VZV reactivation have been reported in highly immunosuppressed patients receiving ganciclovir. tandfonline.comtandfonline.com This may be related to factors such as the patient's profound immune suppression or potentially reduced phosphorylation activity of the drug in VZV-infected cells compared to other herpesviruses. tandfonline.com

Broader Spectrum Against Other Human Herpesviruses (e.g., HHV-6, HHV-7, HHV-8)

Ganciclovir's antiviral activity extends to other human herpesviruses, including HHV-6, HHV-7, and HHV-8. oup.com

Human Herpesvirus 6 (HHV-6): Ganciclovir is active against HHV-6, and it is often used in clinical settings for severe HHV-6 infections, such as encephalitis, particularly in immunocompromised patients. jscimedcentral.commedscape.commedcraveonline.comhaematologica.org However, its in vitro activity is considered relatively poor, with a low selectivity index compared to other antivirals like foscarnet. hhv-6foundation.org This limited activity may be due to less efficient phosphorylation by the HHV-6 U69 kinase and reduced susceptibility of the viral DNA polymerase. hhv-6foundation.org

Human Herpesvirus 7 (HHV-7): Research has demonstrated that ganciclovir is active against HHV-7 in vitro. nih.gov

Human Herpesvirus 8 (HHV-8): Ganciclovir shows pronounced activity against HHV-8, also known as Kaposi's sarcoma-associated herpesvirus (KSHV). asm.org Studies have confirmed that ganciclovir and its prodrug, valganciclovir, can inhibit HHV-8 replication. oup.comoup.comnih.gov The mechanism of activation is not fully resolved, with conflicting reports on whether the HHV-8 thymidine kinase (ORF 21) or phosphotransferase (ORF36) is responsible for the initial phosphorylation. oup.comnih.gov Nevertheless, ganciclovir is considered one of the more potent agents against HHV-8 in vitro. nih.govasm.org

Table 2: In Vitro 50% Effective Concentration (EC50) of Ganciclovir against HHV-8 This table is interactive. You can sort and filter the data.

| Virus | EC50 (μM) |

|---|---|

| Human Herpesvirus 8 (HHV-8) | 8.9 |

Data sourced from a study on the antiviral drug susceptibility of human herpesvirus 8. asm.org

Molecular Basis of Antiviral Resistance to Ganciclovir

Mechanisms of Resistance Development

The antiviral activity of ganciclovir (B1264) is dependent on its conversion into a triphosphate form, which then inhibits viral DNA synthesis. pnas.orgresearchgate.net Resistance mechanisms directly disrupt this process, either by preventing the initial activation of the drug or by altering the target enzyme so it is no longer effectively inhibited.

The primary and most common mechanism of ganciclovir resistance involves impaired phosphorylation of the drug. nih.govnih.gov Ganciclovir is a prodrug that must be phosphorylated to its active triphosphate form to exert its antiviral effect. The crucial first step, the conversion of ganciclovir to ganciclovir monophosphate, is preferentially carried out by the viral phosphotransferase enzyme encoded by the UL97 gene. pnas.orgpatsnap.comnih.gov Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are completed by cellular kinases. pnas.orgresearchgate.net

Mutations within the UL97 gene can lead to the production of an altered phosphotransferase enzyme with reduced ability to recognize and phosphorylate ganciclovir. nih.govnih.gov This inefficient initial phosphorylation is the preferred mechanism for ganciclovir resistance, as it selectively impairs the drug's activation without severely compromising the enzyme's normal functions, which are necessary for efficient viral replication. nih.gov Consequently, insufficient levels of the active ganciclovir triphosphate are produced within infected cells, allowing viral DNA synthesis to proceed unimpeded. asm.org Approximately 90% of ganciclovir-resistant clinical CMV isolates are associated with mutations in the UL97 gene. mdpi.com

A secondary mechanism of resistance involves mutations in the UL54 gene, which encodes the viral DNA polymerase, the ultimate target of ganciclovir triphosphate. researchgate.netnih.gov These mutations typically confer higher levels of ganciclovir resistance and may also lead to cross-resistance with other antiviral agents like cidofovir. nih.govnih.gov

Alterations in the viral DNA polymerase can reduce the enzyme's affinity for ganciclovir triphosphate, preventing the drug from effectively competing with the natural nucleotide (dGTP) for incorporation into the elongating DNA strand. pnas.org Some mutations in the 3'–5' exonuclease domain of the polymerase have been shown to confer resistance by an unusual mechanism. pnas.org While the wild-type polymerase incorporates ganciclovir and then excises nucleotides downstream, leading to chain termination, mutant enzymes fail to perform this excision, permitting chain extension and continued DNA synthesis. pnas.org Mutations in the UL54 gene are less common than UL97 mutations and often emerge in patients after prolonged ganciclovir therapy, sometimes in viruses that already harbor a UL97 mutation. researchgate.netnih.gov

Genetic Determinants of Resistance

The genetic basis for ganciclovir resistance is well-documented, with specific mutations in the UL97 and UL54 genes being consistently linked to treatment failure. nih.gov Genotypic analysis to identify these mutations is a critical tool for diagnosing and managing drug-resistant CMV infections. mdpi.com

Mutations in the UL97 gene are the most frequent cause of ganciclovir resistance. researchgate.netnih.govmdpi.com The UL97 gene product is a protein kinase that, in addition to its role in the viral life cycle, is responsible for the initial, rate-limiting monophosphorylation of ganciclovir. nih.govpnas.org The emergence of mutations in this gene is a common event in patients undergoing long-term ganciclovir treatment. nih.gov

A large majority of clinically relevant UL97 mutations are clustered in specific regions or codons of the gene. nih.govbrieflands.com Over 80% of ganciclovir-resistant clinical CMV strains feature one of seven canonical mutations: M460V/I, H520Q, C592G, A594V, L595S, and C603W. nih.gov These mutations are considered reliable markers for ganciclovir resistance. Other significant mutations and deletions have been identified between codons 590 and 607. mdpi.comresearchgate.net

The table below summarizes key mutations in the UL97 gene and their characterizations.

| Codon(s) | Amino Acid Change(s) | Consequence |

| 460 | M460V, M460I, M460T | Confers resistance to ganciclovir. nih.govnih.govbrieflands.com |

| 520 | H520Q | Confers resistance to ganciclovir. nih.govbrieflands.com |

| 591-603 | C592G, A594V, L595S, C603W | A cluster of mutations that confer varying levels of ganciclovir resistance. nih.govmdpi.com |

| 597-599 | Deletion (del) | Can confer high-level resistance. scielo.br |

| 605 | D605E | Considered a polymorphism, its role in resistance is controversial. brieflands.com |

This table is interactive and can be sorted by column.

Mutations in the UL54 Gene (Viral DNA Polymerase)

Resistance to Ganciclovir in human cytomegalovirus (CMV) can arise from mutations in the viral DNA polymerase gene, UL54. researchgate.net While mutations in the UL97 gene are more common and typically confer low-level Ganciclovir resistance, alterations in the UL54 gene are significant, often leading to higher levels of resistance. oup.comnih.gov The emergence of UL54 mutations is frequently observed in patients undergoing prolonged antiviral therapy and may occur after initial UL97 mutations have already developed. acm.or.krnih.gov

Mutations in the UL54 gene directly impact the function of the viral DNA polymerase, which is the ultimate target of the active form of Ganciclovir, Ganciclovir triphosphate. These genetic alterations can interfere with the binding of the antiviral nucleotide analog to the polymerase, thereby reducing its inhibitory effect on viral replication.

Several specific amino acid substitutions in the UL54 protein have been identified and confirmed to confer Ganciclovir resistance. Notable mutations include P522S and A987G. oup.commdpi.com High-level resistance to Ganciclovir is typically, though not always, associated with the presence of mutations in both the UL97 and UL54 genes. oup.comnih.gov The frequency of UL54 mutations in patients with resistant CMV infections is lower than that of UL97 mutations. acm.or.kr For instance, in one study of patients with persistent or recurrent CMV infection, UL54 mutations were detected in 9.2% of patients, compared to 15.4% for UL97 mutations. acm.or.kr

Implications for Cross-Resistance to Other Antivirals with Similar Mechanisms of Action

A critical consequence of mutations within the viral UL54 DNA polymerase gene is the potential for cross-resistance to other antiviral agents that share a similar mechanism of action. acm.or.kr Since the UL54-encoded DNA polymerase is also the target for drugs like Cidofovir and Foscarnet, mutations conferring Ganciclovir resistance can simultaneously reduce the susceptibility of the virus to these other agents. acm.or.krashpublications.org

Specifically, many UL54 mutations that confer Ganciclovir resistance also lead to cross-resistance with Cidofovir. nih.govashpublications.org This is because both drugs, in their active forms, are nucleotide or nucleotide-like analogs that compete with the natural substrate (dGTP for Ganciclovir triphosphate, dCTP for Cidofovir diphosphate) for incorporation by the viral DNA polymerase. Mutations that alter the polymerase's substrate-binding site can therefore affect the binding of both antiviral compounds.

Cross-resistance with Foscarnet, a non-nucleoside pyrophosphate analog that directly inhibits the pyrophosphate binding site of the DNA polymerase, is also possible with certain UL54 mutations. acm.or.kr For example, the V781I mutation has been shown to confer Foscarnet resistance. oup.com The development of UL54 mutations complicates clinical management, as it can render multiple first- and second-line antiviral therapies ineffective. acm.or.krashpublications.org Therefore, identifying UL54 mutations is crucial for guiding appropriate treatment choices in patients with suspected antiviral resistance. acm.or.kr

Phenotypic Characterization of Resistant Viral Isolates

In Vitro Susceptibility Assays (e.g., Inhibitory Concentration 50 Determination Thresholds)

The cornerstone of phenotypic characterization is the in vitro susceptibility assay, which determines the concentration of an antiviral agent required to inhibit viral replication by 50% (the Inhibitory Concentration 50 or IC50). nih.gov Common methods for determining the IC50 for Ganciclovir include the plaque reduction assay and DNA hybridization assays, both of which have shown good correlation. nih.gov

In these assays, cell cultures are infected with a patient-derived CMV isolate and then exposed to a range of Ganciclovir concentrations. After an incubation period, the extent of viral replication is measured and compared to a no-drug control, allowing for the calculation of the IC50 value. A CMV isolate is typically defined as phenotypically resistant to Ganciclovir if its IC50 value is ≥6.0 µM. oup.comnih.gov

The level of resistance can be further stratified. For instance, low-level resistance is often associated with IC50 values between 8 µM and 30 µM, while high-level resistance is characterized by IC50 values ≥30 µM. nih.gov This high-level resistance is frequently linked to the presence of mutations in both the UL97 and UL54 genes. nih.gov One study of CMV isolates from immunocompromised patients found that the mean IC50 for Ganciclovir was 2.50 ± 1.27 µM for susceptible strains, with values for resistant strains being significantly higher. clinpgx.org

Investigational Approaches to Overcome Ganciclovir Resistance

The emergence of Ganciclovir-resistant CMV, particularly strains with UL54 mutations that confer broad cross-resistance, necessitates the development of novel therapeutic strategies. nih.govresearchgate.net Investigational approaches focus on new antiviral agents with different mechanisms of action that can bypass existing resistance pathways. nih.gov These strategies include developing drugs that target different viral proteins essential for replication, thereby remaining effective against strains resistant to DNA polymerase inhibitors. oup.com

Preclinical and in Vitro Research Applications of Ganciclovir

Research on Viral Replication Inhibition in Cell Culture Systems

Ganciclovir (B1264) is a potent inhibitor of herpes family viruses, including cytomegalovirus (CMV), in cell culture systems. oup.com Its mechanism of action is contingent on its conversion into an active triphosphate form. patsnap.comoup.com This process is initiated by a viral-encoded protein kinase, UL97 in CMV-infected cells, which phosphorylates ganciclovir to its monophosphate form. patsnap.com Cellular kinases then further phosphorylate the monophosphate to ganciclovir triphosphate. patsnap.com

Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain. patsnap.comyoutube.com This incorporation results in the termination of DNA elongation, thereby halting viral replication. patsnap.com The selectivity of ganciclovir's antiviral activity stems from its preferential phosphorylation in virus-infected cells and the higher affinity of ganciclovir triphosphate for viral DNA polymerase compared to cellular DNA polymerase. patsnap.comoup.com Studies in lymphoblastoid cell cultures have shown that ganciclovir can achieve complete inhibition of viral replication. nih.gov Research has also demonstrated its ability to suppress the replication of Human Immunodeficiency Virus (HIV-1) in human tissue explants ex vivo. nih.gov

Studies on Cellular Proliferation Modulation

Beyond its antiviral effects, ganciclovir has been investigated for its ability to modulate the proliferation of various cell types.

Ganciclovir has been observed to inhibit the proliferation of uninfected cells, particularly those that are rapidly dividing, such as bone marrow progenitor cells. nih.govnih.govfrontiersin.org This effect is thought to occur at concentrations close to those used for antiviral therapy. nih.gov The inhibitory concentration 50% (IC50) for lymphoblastoid cells has been reported to be approximately 20 mg/liter. nih.gov This value is higher than that observed for granulocyte-macrophage progenitors (0.7 to 4.8 mg/liter) and erythroid progenitors (0.4 to 7.4 mg/liter). nih.gov The myelosuppressive properties of ganciclovir are a recognized phenomenon, and studies have explored its impact on hematopoiesis. nih.govresearchgate.net

The effect of ganciclovir on microglial proliferation has been a subject of investigation with some conflicting findings. Some studies have reported that ganciclovir is a potent inhibitor of microglial proliferation in vitro and in vivo. nih.govnih.gov This inhibition was observed to be independent of the canonical viral thymidine (B127349) kinase activation pathway. nih.gov It has been suggested that this anti-proliferative effect on microglia contributes to its neuroinflammatory modulating properties. msdiscovery.org

However, other research has contested these findings. twincore.de One study utilizing three different murine models of CNS neuroinflammation and in vitro microglial cultures found that ganciclovir did not inhibit microglial activation or proliferation. twincore.deresearchgate.net In primary microglial cultures, various doses of ganciclovir did not significantly alter microglial proliferation as measured by BrdU incorporation. researchgate.netresearchgate.net

Ganciclovir in Experimental Models of Neuroinflammation

Ganciclovir has been evaluated in experimental models of neuroinflammation, primarily focusing on its potential to mitigate disease processes.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. criver.comnih.gov Research has shown that ganciclovir administration can have a significant therapeutic effect in EAE models. nih.govnih.gov When delivered before the onset of disease in mice, ganciclovir drastically reduced both the incidence and severity of EAE. nih.govnih.gov This protective effect was associated with the inhibition of microglial proliferation and a reduction in neuroinflammation. nih.govmsdiscovery.org The amelioration of EAE by ganciclovir was striking, with one study reporting an almost complete blockage of the disease. nih.gov

A key pathological feature of EAE is the infiltration of immune cells, such as T lymphocytes, into the central nervous system (CNS). msdiscovery.org Studies have demonstrated that ganciclovir treatment largely prevents the infiltration of T lymphocytes into the CNS in EAE mice. nih.govnih.gov This effect was significant, with one study noting a greater than 95% reduction in the number of CD3+ T cells in the brain and spinal cord of ganciclovir-treated mice compared to controls. nih.gov In vitro studies have also shown that ganciclovir can suppress T-lymphocyte proliferation by inhibiting DNA synthesis, without inducing apoptosis. nih.gov Interestingly, while ganciclovir reduced T cell infiltration into the CNS, it had minimal effects on peripheral leukocyte distribution in EAE models. nih.gov

Data Tables

Table 1: Effect of Ganciclovir on T Cell Infiltration in EAE Model

| Treatment Group | Brain Region | Mean CD3+ Cell Count | Reduction vs. Vehicle |

|---|---|---|---|

| Vehicle | Brain | High | N/A |

| Ganciclovir (25 mg/kg) | Brain | Significantly Lower | >95% nih.gov |

Data synthesized from findings reported in Ding et al., 2014. nih.gov

Table 2: In Vitro Effects of Ganciclovir on Cell Proliferation

| Cell Type | Assay | Ganciclovir Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Lymphoblastoid Cells | Growth Rate | 20 mg/liter | ~52% reduction in growth rate constant | nih.gov |

| T-Lymphocytes | ³H-thymidine uptake | 10 µg/mL | Greatly reduced proliferation | nih.gov |

| BV-2 Microglia | ³H-thymidine incorporation | Various | Inhibition of proliferation | nih.gov |

Ganciclovir in Gene Therapy Research

Ganciclovir's role in gene therapy is primarily centered on its function as a prodrug in "suicide gene" systems. These systems are designed to selectively eliminate target cells, such as cancer cells, that have been genetically modified to express a specific viral enzyme.

Suicide Gene Therapy Systems (e.g., Herpes Simplex Virus Thymidine Kinase/Ganciclovir System)

The most widely studied suicide gene therapy system utilizes the Herpes Simplex Virus thymidine kinase (HSV-TK) gene in combination with ganciclovir (GCV). nih.govbenthamdirect.com This approach, often referred to as gene-directed enzyme prodrug therapy (GDEPT), involves two key steps. First, the HSV-TK gene is delivered to and expressed within tumor cells. benthamdirect.com Subsequently, the nontoxic prodrug ganciclovir is administered. benthamdirect.com

The viral HSV-TK enzyme, unlike its mammalian counterparts, can efficiently phosphorylate ganciclovir into its monophosphate form. nih.govinvivogen.com Host cell kinases then further phosphorylate it to ganciclovir triphosphate. invivogen.compnas.org This toxic metabolite, when incorporated into the DNA of replicating cells, leads to premature chain termination and ultimately, apoptosis (programmed cell death). invivogen.compnas.org This mechanism allows for the selective destruction of the genetically modified tumor cells.

A significant advantage of the HSV-TK/GCV system is the "bystander effect," where neighboring, unmodified tumor cells are also killed. nih.govnih.gov This phenomenon is crucial for enhancing the antitumor effect and is often mediated by the transfer of the toxic ganciclovir metabolite through gap junctions between cells. nih.gov Research has demonstrated the effectiveness of this system in various cancer models, including pancreatic cancer and melanoma. nih.govresearchgate.net Studies have shown that combining this therapy with other agents, such as those that inhibit polyamine biosynthesis or gemcitabine, can enhance the cytotoxic effects both in vitro and in vivo. uef.finih.gov

Imaging Applications with Modified, Radiolabeled Ganciclovir Analogues

The principle of the HSV-TK/GCV system has been adapted for noninvasive imaging of gene expression in living subjects using techniques like Positron Emission Tomography (PET). nih.govnih.govmdpi.com This is achieved by using radiolabeled analogues of ganciclovir.

When cells expressing the HSV-TK gene are exposed to a radiolabeled ganciclovir analogue, the analogue is phosphorylated and trapped within the cells. nih.gov The accumulation of the radiolabeled probe can then be detected and visualized by PET imaging, providing a means to monitor the location and level of HSV-TK gene expression. nih.gov

One such radiolabeled analogue is 9-[(3-[18F]-fluoro-1-hydroxy-2-propoxy)methyl]guanine ([18F]FHPG). nih.gov Studies have demonstrated the feasibility of using [18F]FHPG for PET imaging of HSV-TK reporter gene expression in animal models. nih.gov For instance, PET scanning with [18F]FHPG has been used to correctly identify cytomegalovirus (CMV) encephalitis in rats. nih.gov Another radiolabeled probe, [8-14C]-ganciclovir, has also shown promise in murine models for imaging adenoviral-mediated HSV1-tk gene delivery. nih.gov This imaging capability is valuable for monitoring the delivery and expression of therapeutic genes in real-time and can also serve as a "suicide switch" to ablate engineered cells if necessary. aacrjournals.org

Toxicological Research Findings from Preclinical Studies

Preclinical studies in various animal and in vitro models have been conducted to evaluate the toxicological profile of ganciclovir. These studies have focused on its potential for mutagenicity, teratogenicity, and carcinogenicity.

Mutagenicity Studies in Animal and In Vitro Models

Ganciclovir has demonstrated mutagenic and clastogenic properties in several preclinical models. In vitro, ganciclovir was found to be mutagenic in mouse lymphoma cells and clastogenic in mammalian cells. pmda.go.jp Studies using Chinese hamster ovary cells transfected with the HSV-1 thymidine kinase gene showed that ganciclovir is highly potent in inducing chromosomal aberrations. nih.govresearchgate.net It was also found to be more effective at incorporating into genomic DNA compared to penciclovir. nih.gov

In vivo studies have corroborated these findings. A mouse bone marrow micronucleus assay, which assesses chromosomal damage, showed that ganciclovir was genotoxic. nih.gov The dose-response curve for ganciclovir in this assay appeared to be exponential, with a no-effect dose around 150 µmols/kg per day. nih.gov The order of genotoxic potency was determined to be ganciclovir > acyclovir (B1169) > caffeine (B1668208) > penciclovir. nih.gov Furthermore, research has identified a specific mutational signature associated with ganciclovir (GCVsig) in a diverse range of post-transplant cancers. nih.gov In vitro testing confirmed that ganciclovir, but not the structurally similar acyclovir, induces a DNA damage response and the GCVsig. nih.gov

Teratogenicity Studies in Animal Models

Animal models are crucial for investigating the potential of drugs to cause developmental malformations, a property known as teratogenicity. longdom.org Ganciclovir has been shown to have teratogenic and embryotoxic effects in experimental animals. nih.gov These findings have led to its general proscription during pregnancy in humans, except in cases of life-threatening maternal infection. nih.gov

While there is limited data on the effects of ganciclovir on human fetal development, animal studies provide important insights. nih.gov The mechanisms by which drugs can induce teratogenicity are varied and can include causing cell death, disrupting cell signaling pathways, or leading to nutrient deprivation for the developing fetus. longdom.org Rodents, rabbits, and non-human primates are commonly used in these studies due to their physiological similarities to humans. longdom.org

A study on the human placental transfer of ganciclovir found that the drug is initially concentrated at the maternal placental surface and then passively crosses into the fetal compartment. nih.gov Interestingly, this study also reported little to no toxic effect of high concentrations of ganciclovir on cultured fetal-rat hepatocytes. nih.gov Another study in male rats demonstrated that short-term exposure to ganciclovir can induce testicular damage and negatively affect sperm variables. nih.gov These effects were observed to be time-dependent, with the most significant impact on the number and morphology of sperm occurring 8 weeks after treatment. nih.gov

Carcinogenicity Studies in Animal Models

Long-term carcinogenicity studies in animals are essential for assessing the potential of a drug to cause cancer. mendeley.com Ganciclovir has been identified as a potential carcinogen based on the results of such studies. pmda.go.jp

A carcinogenicity study in mice demonstrated that ganciclovir induced multiple tumors in organs that have human counterparts, including the intestine, female reproductive system, skin, and liver. pmda.go.jp These findings are consistent with the positive mutagenicity results observed in in vitro and in vivo studies. pmda.go.jp The development of tumors is often linked to genotoxic events such as DNA adduct formation, DNA strand breaks, and chromosomal aberrations. youtube.com

The carcinogenic potential of ganciclovir is a significant consideration in its risk assessment. The data from animal models, while not always directly translatable to humans, provide a critical basis for understanding the potential long-term risks associated with ganciclovir exposure. pmda.go.jp

Effects on Fertility and Spermatogenesis in Animal Models

Preclinical research using various animal models has been instrumental in characterizing the effects of Ganciclovir on male reproductive function. These studies have consistently demonstrated that Ganciclovir can induce significant, though sometimes reversible, testicular toxicity, impacting both fertility and the process of spermatogenesis. The effects have been observed in studies involving both adult animals and offspring exposed in utero.

In adult male rats, short-term Ganciclovir exposure has been shown to cause reversible testicular damage and negatively affect sperm variables. nih.gov One study investigated the effects of two different short-term regimens and found that the most significant impacts on sperm were observed eight weeks after treatment. nih.gov At this time point, the number of spermatids was reduced to as low as 2-4% of control levels, and sperm count dropped to 5-8% of the control group. nih.gov Furthermore, a high percentage of sperm were found to be abnormal. nih.gov Morphological investigations of the testes revealed distinct, time-dependent alterations, including fat inclusions, cellular debris, and swelling of Sertoli cells four weeks post-treatment. nih.gov However, these effects on the seminiferous epithelium demonstrated a gradual recovery, with a return to normal sperm production 24 weeks after treatment, suggesting that Ganciclovir impairs the early stages of spermatogenesis without destroying spermatogonial stem cells in adult rats. nih.govoup.com

| Parameter | Gan5day Group (% of Control) | Gan1day Group (% of Control) | Key Observation |

|---|---|---|---|

| Spermatid Number | 4% | 2% | Drastic reduction in sperm precursors and mature sperm. nih.gov |

| Sperm Number | 5% | 8% | |

| Sperm Morphology | >80% Abnormal | Few Normal Sperm Detected | Severe impact on the quality of sperm produced. nih.gov |

Conversely, exposure to Ganciclovir during fetal development can lead to permanent testicular damage. oup.com Studies involving the administration of Ganciclovir to pregnant rats have revealed that the timing of exposure is critical. oup.com Exposure on gestational day 14 (GD14), a period of high proliferation for germ cells, was identified as a particularly critical window for Ganciclovir-induced toxicity in rats. oup.com This exposure resulted in a 50% reduction in testicular weight and the absence of germ cells in about 30% of seminiferous tubules in adulthood. oup.com The number of gonocytes (precursors to spermatogonia) in the fetal testis was reduced by 50% in rats exposed on GD14. oup.com A key finding in adult rats that were exposed in utero is the presence of Sertoli cell-only (SCO) tubules, a condition that mirrors focal Sertoli cell-only syndrome in humans. oup.comresearchgate.netnih.gov This indicates a massive loss of germ cells that persists into adulthood. oup.com

| Exposure Timing | Key Findings in Offspring | Persistence of Effect |

|---|---|---|

| Gestational Day 10 (GD10) | Reduced testicular weight, occurrence of Sertoli cell-only tubules (SCOTs). oup.com | Permanent. oup.com |

| Gestational Day 14 (GD14) | 50% reduction in testicular weight, ~30% of tubules lacking germ cells, delayed puberty onset. oup.com | Permanent. oup.com |

| Gestational Day 19 (GD19) | Reduced Sertoli cell proliferation. oup.com | - |

Research in specific transgenic mouse models (GFAP-Tk) has uncovered another mechanism by which Ganciclovir can impair male fertility. researchgate.net In these mice, Ganciclovir treatment leads to hypogonadotropic hypogonadism, characterized by a significant decrease in testosterone (B1683101) levels. researchgate.net This hormonal imbalance results in reduced testicular weight, vacuolization of the seminiferous tubules, and a loss of spermatogenesis, ultimately impairing sexual behavior. researchgate.net This suggests an indirect effect on the testes, mediated by toxicity to specific cells in the hypothalamus. researchgate.net Broader toxicology studies in mice, rats, and dogs have also characterized testicular atrophy as a consistent finding following multiple doses of Ganciclovir. pmda.go.jp

Advanced Pharmaceutical Research and Drug Delivery Innovations for Ganciclovir Hydrate

Polymorphism and Solid-State Characteristics of Ganciclovir (B1264) Hydrate (B1144303)

Ganciclovir, an acyclic guanine nucleoside analogue, is a critical antiviral agent known to exhibit polymorphism, a phenomenon where a substance can exist in multiple crystalline forms. These different solid-state forms, or polymorphs, can possess distinct physicochemical properties, including solubility, stability, and bioavailability, making a thorough understanding of ganciclovir's solid-state characteristics essential for pharmaceutical development. Research has identified at least four polymorphic forms of ganciclovir: two anhydrous forms (Form I and Form II) and two hydrated forms (Form III and Form IV). researchgate.net

Identification and Characterization of Anhydrous Forms (Form I, Form II)

The two anhydrous polymorphs of ganciclovir, designated Form I and Form II, are enantiotropically related, meaning one form is more stable at lower temperatures while the other is more stable at higher temperatures. researchgate.netresearchgate.net

Form I: This form is the thermodynamically more stable polymorph under ambient conditions. researchgate.net It crystallizes in the centrosymmetric space group P21/c. A key structural feature of Form I is that ganciclovir, an achiral molecule, adopts two distinct, inversion-related conformations within the crystal lattice. researchgate.netresearchgate.netnih.gov

Form II: This is the metastable form at room temperature, but it becomes the more stable form at elevated temperatures. researchgate.net Its crystal structure was the first of the two anhydrous forms to be reported. researchgate.net Form II crystallizes in the chiral space group P21 and contains only a single, chiral conformation of the ganciclovir molecule. researchgate.netresearchgate.netnih.gov The difference in stability and crystal packing between the two forms is primarily attributed to variations in their hydrogen bonding networks. nih.gov

| Property | Ganciclovir Form I | Ganciclovir Form II |

|---|---|---|

| Stability (Ambient) | Thermodynamically stable | Metastable |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c (centrosymmetric) | P21 (chiral) |

| Molecular Conformation | Two inversion-related conformers | Single chiral conformer |

Identification and Characterization of Hydrated Forms (Form III, Form IV: Hemihydrates, Monohydrates)

In addition to the anhydrous forms, ganciclovir is known to crystallize as hydrates, incorporating water molecules into its crystal structure. researchgate.net Two such forms, Form III and Form IV, have been identified and characterized. These hydrated forms are reported to exist as hemihydrates (containing one water molecule for every two ganciclovir molecules) and monohydrates (one water molecule per ganciclovir molecule). researchgate.net The crystal and molecular structures of these hydrated forms have been determined through crystallographic studies. acs.orgua.ptresearchgate.net

| Form | Hydration State | Characterization Notes |

|---|---|---|

| Ganciclovir Form III | Hydrate (e.g., Hemihydrate/Monohydrate) | Thermally stable up to approximately 180°C. researchgate.netresearchgate.net |

| Ganciclovir Form IV | Hydrate (e.g., Hemihydrate/Monohydrate) | Characterized by various solid-state techniques. researchgate.net |

Crystallographic Analysis (e.g., Powder X-ray Diffraction, Single-Crystal X-ray Diffraction)

Crystallographic techniques are indispensable for identifying and characterizing the different polymorphic forms of ganciclovir. Single-crystal X-ray diffraction (scXRD) provides definitive structural information, including bond lengths, angles, and the precise arrangement of molecules in the crystal lattice, which was crucial in determining the structures of Form I, Form II, and the hydrated forms. researchgate.netresearchgate.netacs.org

Powder X-ray diffraction (PXRD) serves as a fingerprinting technique for crystalline solids. mdpi.com Each polymorph exhibits a unique PXRD pattern characterized by the position and intensity of its diffraction peaks. mdpi.com This makes PXRD an essential tool for routine identification, quality control, and quantitative analysis of ganciclovir polymorphs in bulk samples. researchgate.netresearchgate.net For instance, the PXRD patterns of Forms I, II, III, and IV show notable differences in peak positions and shapes, allowing for their unambiguous differentiation. researchgate.netresearchgate.net

| Polymorph | Analysis Technique | Key Findings |

|---|---|---|

| Form I | scXRD, PXRD | Monoclinic, Space group P21/c. researchgate.netresearchgate.net |

| Form II | scXRD, PXRD | Monoclinic, Space group P21. researchgate.netresearchgate.net |

| Form III | PXRD | Unique diffraction pattern distinct from anhydrous forms. researchgate.netresearchgate.net |

| Form IV | PXRD | Unique diffraction pattern distinct from other forms. researchgate.net |

Thermal Behavior and Transitions (e.g., Differential Scanning Calorimetry, Variable-Temperature X-ray Diffraction)

Thermoanalytical methods, such as Differential Scanning Calorimetry (DSC) and Variable-Temperature X-ray Diffraction (VT-XRD), are used to investigate the thermal stability of ganciclovir's polymorphs and the transitions between them. researchgate.net

Hydrate to Anhydrate Transition: DSC and VT-XRD studies have shown that the hydrated Form III is stable upon heating to approximately 180°C. researchgate.netresearchgate.net Around 189°C, it undergoes a phase transition, converting to the anhydrous Form I. researchgate.netresearchgate.net

Anhydrate to Anhydrate Transition: The two anhydrous forms, I and II, are enantiotropically related. DSC analysis indicates that Form I, the stable form at room temperature, converts to Form II at elevated temperatures, with one study reporting a transition temperature of approximately 495 K (222 °C). researchgate.net

These thermal analyses are critical for determining appropriate processing and storage conditions to prevent unwanted polymorphic transformations. nih.gov

| Polymorph | Technique | Observed Thermal Event | Transition Temperature |

|---|---|---|---|

| Form III | DSC, VT-XRD | Transformation to Form I | ~189°C researchgate.netresearchgate.net |

| Form I | DSC | Transformation to Form II | ~222°C (495 K) researchgate.net |

Conformational Polymorphism and Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Networks)

The polymorphism observed in anhydrous ganciclovir is a direct result of conformational polymorphism, where the flexible ganciclovir molecule adopts different shapes in different crystal forms. researchgate.netmdpi.com These conformational differences are stabilized by distinct networks of intermolecular interactions, primarily hydrogen bonds. nih.gov

Form I: The hydrogen bonding in Form I is exclusively intermolecular. researchgate.netnih.gov This results in a very complex and extensive supramolecular network, with each molecule participating in 16 hydrogen bonds with eight different neighboring molecules. mdpi.com This robust three-dimensional framework leads to a higher level of compactness and a lower enthalpy, explaining its greater stability at ambient temperatures. researchgate.netmdpi.comum.edu.mt

The difference in the nature and strength of these hydrogen-bonding networks is the fundamental reason for the manifestation of conformational polymorphism in ganciclovir. mdpi.comum.edu.mt

| Interaction Feature | Ganciclovir Form I | Ganciclovir Form II |

|---|---|---|

| Hydrogen Bond Type | Exclusively intermolecular nih.gov | Inter- and intramolecular nih.gov |

| Supramolecular Network | Extensive, complex 3D framework mdpi.com | Less exhaustive, planar stabilizing effects mdpi.com |

| Molecular Packing | Higher level of compactness um.edu.mt | Relatively loose packing mdpi.com |

| Relative Enthalpy | Lower um.edu.mt | Higher um.edu.mt |

Implications for Material Science and Drug Development Processes

The existence of polymorphism has significant implications for the material science and drug development of ganciclovir. mdpi.comum.edu.mt Different crystal forms can exhibit different solubilities and dissolution rates, which can directly affect the drug's bioavailability and therapeutic efficacy. researchgate.net For instance, the accidental production of a less soluble and more stable polymorph has, in the case of other drugs, led to major formulation challenges. researchgate.net

A comprehensive crystallographic study and understanding of ganciclovir's solid-state behavior are therefore crucial. mdpi.comum.edu.mt This knowledge allows for:

Selection of the optimal polymorph: Choosing the form with the most desirable physicochemical properties for a given formulation.

Process control: Designing crystallization and manufacturing processes that consistently produce the desired polymorphic form and prevent the formation of unwanted ones.

Stability assessment: Ensuring the chosen polymorph remains stable throughout the shelf life of the drug product under various environmental conditions. mdpi.com

By holistically studying the structural and energetic aspects of ganciclovir's polymorphs, researchers can better control its material properties, leading to a more reliable, stable, and effective pharmaceutical product. mdpi.comum.edu.mt

Novel Drug Delivery System Research for Enhanced Permeation

The therapeutic efficacy of Ganciclovir (hydrate), particularly in ocular applications, is often limited by its poor permeability across biological membranes. researchgate.net To overcome this challenge, significant research has focused on developing novel drug delivery systems designed to enhance its permeation and bioavailability. These advanced systems, including nanostructured lipid carriers, targeted liposomes, and microneedle arrays, represent the forefront of pharmaceutical innovation for this antiviral agent.

Nanostructured Lipid Carriers (NLC) for Ocular Delivery

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid-based nanoparticles that have been extensively investigated to improve the ocular delivery of Ganciclovir. procedia-esem.eu These carriers are engineered to enhance corneal permeation, prolong pre-ocular retention time, and consequently improve the drug's therapeutic action. procedia-esem.euuobaghdad.edu.iq NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, providing more space for drug loading and preventing drug expulsion during storage. procedia-esem.eu

The effectiveness of NLCs as a drug delivery system is heavily dependent on their physicochemical properties. Key parameters such as particle size, zeta potential (a measure of surface charge), and entrapment efficiency (the percentage of drug successfully encapsulated) are critical determinants of the formulation's stability, mucoadhesion, and ability to penetrate ocular tissues. uobaghdad.edu.iq

Researchers have developed various Ganciclovir-loaded NLC formulations (GCV-NLCs) using different lipid combinations and preparation methods, such as emulsification/ultrasonication. procedia-esem.eu Studies show that the choice of solid and liquid lipids significantly influences the resulting nanoparticle characteristics. For instance, one optimized formulation using palmitic acid and oleic acid as the lipid phase demonstrated a small particle size, high entrapment efficiency, and a significant negative zeta potential, which contributes to the stability of the colloidal dispersion by preventing particle aggregation. procedia-esem.eu Another optimized formula also showed favorable characteristics for ocular delivery. researchgate.netuobaghdad.edu.iq

The table below summarizes the physicochemical properties of two distinct optimized Ganciclovir-NLC formulations from different studies.

Table 1: Physicochemical Properties of Optimized Ganciclovir-NLC Formulations

| Parameter | Formulation 1 procedia-esem.eu | Formulation 2 researchgate.netuobaghdad.edu.iq |

|---|---|---|

| Particle Size (nm) | 62 ± 3.33 | 132.9 ± 1.2 |

| Zeta Potential (mV) | -38.79 ± 1.2 | -11.45 ± 0.8 |

| Entrapment Efficiency (%) | 75.3 ± 2.41 | 74 ± 0.5 |

| Drug Loading Capacity (%) | 9.6 ± 0.2 | Not Reported |

In vitro release and ex vivo permeation studies are crucial for evaluating the performance of GCV-NLCs. Release studies assess the rate and extent to which the drug is liberated from the carrier, while permeation studies, often conducted using excised animal corneas, measure the drug's ability to cross the corneal barrier. procedia-esem.eu

Optimized GCV-NLC formulations typically exhibit a biphasic release pattern. researchgate.net This often involves an initial burst release of the drug located at the particle surface, followed by a sustained release of the encapsulated drug over an extended period. researchgate.net For example, one study reported that approximately 68% of the ganciclovir was released in a sustained manner over 8 hours. procedia-esem.eu Another investigation observed a similar pattern, with nearly 70% of the drug released over a 24-hour period. researchgate.net

Ex vivo studies using Franz diffusion cells have demonstrated a significant enhancement in corneal permeation for Ganciclovir formulated in NLCs compared to a simple aqueous solution of the drug. procedia-esem.eu The lipidic nature of the NLCs facilitates interaction with and penetration through the lipophilic corneal epithelium. Research has shown that GCV-NLCs can increase the transcorneal permeability of Ganciclovir by as much as five times compared to a standard Ganciclovir solution. procedia-esem.eu Another study found that its optimized NLC formulation resulted in a 3.5-fold increase in the apparent permeability coefficient when compared to a commercially available marketed gel product. researchgate.netuobaghdad.edu.iq

Table 2: Permeation Enhancement of Ganciclovir-NLC Formulations

| Formulation | Permeability Enhancement Factor | Control Group |

|---|---|---|

| GCV-NLC (F1) procedia-esem.eu | 5-fold increase | Ganciclovir Solution |

| GCV-NLC (FM3) researchgate.netuobaghdad.edu.iq | 3.5-fold increase | Marketed Ganciclovir Gel |

Liposomal Formulations for Targeted Delivery (e.g., Transferrin Conjugation)

Liposomes are another class of nanoparticle carriers being explored to enhance Ganciclovir delivery, particularly to the retina for treating conditions like cytomegalovirus (CMV) retinitis. nih.govresearchgate.net To improve targeting to retinal cells, researchers have developed liposomes conjugated with transferrin (Tf). nih.gov The surface of retinal pigment epithelial cells has a high expression of transferrin receptors; therefore, conjugating transferrin to the surface of Ganciclovir-loaded liposomes (Tf-GCV-LPs) enables targeted delivery via receptor-mediated endocytosis. nih.govresearchgate.net

These targeted liposomes are typically prepared using methods like the reverse-phase evaporation technique. nih.gov Studies have successfully developed optimized Tf-GCV-LPs with physicochemical properties suitable for ocular administration, including a particle size under 100 nm and a negative zeta potential, which helps maintain stability. nih.govresearchgate.net Cellular uptake studies using human retinal pigment epithelial cells confirmed that the transferrin-conjugated liposomes were internalized via transferrin receptor-mediated endocytosis, demonstrating the effectiveness of this targeted approach. nih.govresearchgate.net This strategy aims to increase the efficacy of the treatment and lessen potential side effects by concentrating the drug at the site of infection. nih.gov

Microneedle-Based Systems for Improved Administration

Microneedle-based systems represent a novel and minimally invasive approach to improve the administration of drugs like Ganciclovir. pharmaexcipients.com These systems consist of micron-sized needles arranged on a patch that can painlessly penetrate the outermost layer of the skin or ocular surface, creating microchannels for enhanced drug delivery. pharmaexcipients.comgoogle.com

One innovative approach involves a soluble microneedle patch designed for the transdermal delivery of Ganciclovir. google.com In this system, Ganciclovir is encapsulated within nanomaterials (GCV@ZIF-8), which are then embedded in a dissolvable microneedle matrix made of a material like hyaluronic acid. google.com The microneedles have a specific torch-like shape with a total height of 800 µm (512 µm torch height and 288 µm pyramid base). google.com Upon application, the needles penetrate the skin, and the tips rapidly dissolve in the interstitial fluid, releasing the Ganciclovir-loaded nanomaterials for subsequent drug release. google.com

Another application of this technology is the development of a detachable Ganciclovir nanosuspension-loaded microneedle patch specifically for delivery to the posterior segment of the eye. researchgate.net This method aims to overcome the barriers of traditional topical ocular delivery for treating diseases in the back of the eye. By combining the benefits of a nanosuspension to improve drug solubility with the targeted delivery of a microneedle array, this system offers a promising platform for enhanced intraocular drug administration. researchgate.net

Future Directions and Emerging Research Avenues for Ganciclovir Hydrate

Exploration of Novel Antiviral Targets Beyond DNA Polymerase

The traditional paradigm of ganciclovir's antiviral activity centers on its conversion to ganciclovir (B1264) triphosphate, which competitively inhibits viral DNA polymerase and terminates viral DNA elongation. nih.govpatsnap.comnih.gov However, the emergence of drug-resistant CMV strains, often due to mutations in the viral UL97 phosphotransferase and the UL54 DNA polymerase genes, necessitates the exploration of alternative antiviral targets. nih.govasm.orgashpublications.org

Researchers are now investigating other viral and host cellular factors that could serve as new targets for ganciclovir or its derivatives. One area of interest is the potential for ganciclovir to modulate host cellular pathways that are co-opted by the virus for its replication. While direct evidence is still emerging, the concept of targeting host factors represents a promising strategy to combat resistance, as these targets are less likely to mutate under drug pressure.

Another avenue of exploration is the investigation of other viral enzymes that are critical for replication. While DNA polymerase is the primary target, other viral proteins involved in processes such as viral entry, capsid assembly, or egress could potentially be inhibited. Research into broad-spectrum antiviral agents has highlighted the potential of targeting conserved viral enzymes like methyltransferases, which are essential for capping viral RNA. mdpi.comscitechdaily.com Although not yet a primary focus of ganciclovir research, this approach could inspire the design of future ganciclovir derivatives with expanded mechanisms of action.

The development of resistance to ganciclovir is a significant clinical challenge. oup.com A novel resistance mechanism has been identified wherein a mutation in the viral DNA polymerase allows for more rapid extension of ganciclovir-containing DNA primers, thereby overcoming chain termination. nih.gov Understanding such intricate resistance mechanisms at a molecular level is crucial for designing new therapeutic strategies that can bypass these escape pathways.

Advanced Computational Modeling of Ganciclovir Interactions with Viral and Cellular Components

In recent years, advanced computational modeling has become an indispensable tool in drug discovery and development. In silico studies, including molecular docking and molecular dynamics simulations, are being increasingly employed to investigate the interactions of ganciclovir and its derivatives with various viral and cellular proteins. nih.govscienceopen.com

These computational approaches provide valuable insights into the binding affinities and interaction patterns of ganciclovir with its known target, the viral DNA polymerase. Furthermore, molecular docking studies are being used to explore the potential of ganciclovir to interact with other viral proteins. For instance, some studies have investigated the binding of ganciclovir to the main protease (Mpro) of SARS-CoV-2, suggesting a potential for drug repurposing. researchgate.netslideshare.net

Computational models are also instrumental in understanding the mechanisms of drug resistance. By simulating the structural changes induced by mutations in the viral DNA polymerase, researchers can predict how these changes affect ganciclovir binding and efficacy. This knowledge can guide the design of new ganciclovir analogs that are less susceptible to known resistance mutations.

The table below summarizes findings from selected computational studies on ganciclovir and its derivatives.

| Compound | Target Protein | Computational Method | Key Finding |

| Ganciclovir | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Showed strong binding energy, suggesting potential inhibitory activity. slideshare.net |

| Ganciclovir | SARS-CoV-2 Spike Protein | Molecular Docking | Exhibited significant binding energy, indicating potential interaction. slideshare.net |

| Ganciclovir Derivative (D) | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking, DFT, MD Simulations | Demonstrated effective binding and potential as a promising candidate against Mpro. nih.govscienceopen.com |

| Valganciclovir | Calf Thymus DNA | Molecular Docking | Confirmed a groove-binding mode of interaction. nih.gov |

This table is for illustrative purposes and synthesizes data from the referenced studies.

Development of Next-Generation Ganciclovir Derivatives with Enhanced Properties

A major focus of current ganciclovir research is the development of next-generation derivatives with improved pharmacological properties, such as enhanced oral bioavailability, increased target specificity, and reduced systemic toxicity. acs.orgnih.gov The prodrug strategy has been a particularly fruitful approach in this regard. acs.orgnih.govnih.gov

Valganciclovir, a valine ester prodrug of ganciclovir, is a successful example that demonstrates significantly improved oral bioavailability compared to the parent drug. ijper.org Following this success, researchers are exploring other prodrug modifications. For instance, the synthesis of long-chain acyl ester derivatives of ganciclovir has been investigated to improve lipophilicity and potentially enhance bioavailability. nih.gov

Another innovative approach involves designing prodrugs that are selectively activated at the site of viral infection. Research has been conducted on monoester prodrugs of ganciclovir that can be hydrolytically activated by the human cytomegalovirus (hCMV) protease, an enzyme present only at the viral infection sites. acs.orgnih.gov This targeted activation could lead to higher efficacy and lower systemic toxicity. acs.orgnih.gov

The table below highlights some of the novel ganciclovir derivatives and their intended enhancements.

| Derivative Type | Modification | Desired Enhancement |

| Valine Ester Prodrug (Valganciclovir) | L-valyl ester attached to ganciclovir | Improved oral bioavailability. ijper.org |

| Long-Chain Acyl Ester Prodrugs | Conjugation of long lipid chains | Increased lipophilicity and potential for improved bioavailability. nih.gov |

| Protease-Activated Prodrugs | Monoesters designed for hCMV protease activation | Targeted drug release at the site of infection, potentially increasing efficacy and reducing toxicity. acs.orgnih.gov |

This table is for illustrative purposes and synthesizes data from the referenced studies.

Integration of Ganciclovir Research with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a holistic approach to understanding the complex interplay between a drug, the host, and the pathogen. By integrating data from genomics, proteomics, and metabolomics with computational modeling, systems biology can provide a more comprehensive picture of ganciclovir's mechanism of action, its effects on host cellular processes, and the multifactorial nature of drug resistance.

Pharmacodynamic models are being developed to quantitatively characterize the antiviral effect and toxicity of ganciclovir. nih.govasm.org These models can simulate the complex relationship between drug concentration, viral replication, and cellular response over time, helping to optimize dosing regimens. nih.gov

A systems biology approach can also elucidate the host's immune response to CMV infection and how it is modulated by ganciclovir therapy. Understanding the intricate network of host-pathogen interactions can reveal novel targets for adjunctive therapies that could enhance the efficacy of ganciclovir.

Furthermore, integrating viral and host genomic data can help to identify genetic markers that predict a patient's response to ganciclovir or their susceptibility to adverse effects. This could pave the way for personalized medicine approaches in the management of CMV infections. While the direct application of comprehensive systems biology to ganciclovir research is still in its nascent stages, the foundational elements, such as pharmacokinetic and pharmacodynamic modeling, are laying the groundwork for a more integrated and comprehensive understanding of this vital antiviral agent.

Q & A

Q. What in silico tools are validated for predicting Ganciclovir hydrate's drug-drug interactions (DDIs) with immunosuppressants?

- Methodological Answer : Use DDI Predictor™ or Simcyp® to model interactions with mycophenolate (UGT inhibition) or tacrolimus (CYP3A4 competition). Validate with static models (e.g., [I]/Ki <0.1 indicates low DDI risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.